N-benzyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide

Description

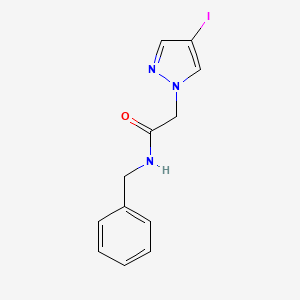

N-benzyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a pyrazole-containing acetamide derivative characterized by a benzyl group attached to the acetamide nitrogen and a 4-iodo-substituted pyrazole ring.

Properties

Molecular Formula |

C12H12IN3O |

|---|---|

Molecular Weight |

341.15 g/mol |

IUPAC Name |

N-benzyl-2-(4-iodopyrazol-1-yl)acetamide |

InChI |

InChI=1S/C12H12IN3O/c13-11-7-15-16(8-11)9-12(17)14-6-10-4-2-1-3-5-10/h1-5,7-8H,6,9H2,(H,14,17) |

InChI Key |

ZGRKHFGWPOEERZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=C(C=N2)I |

Origin of Product |

United States |

Preparation Methods

Alkylation of 4-Iodopyrazole with Haloacetamide Derivatives

The most direct route involves reacting 4-iodopyrazole with 2-bromo-N-benzylacetamide under basic conditions. This method leverages nucleophilic substitution at the pyrazole’s 1-position nitrogen, facilitated by deprotonation and phase-transfer catalysis.

Procedure :

-

Synthesis of 2-bromo-N-benzylacetamide :

Benzylamine reacts with bromoacetyl bromide in dichloromethane with triethylamine (TEA) as a base: -

Alkylation of 4-iodopyrazole :

A mixture of 4-iodopyrazole (1.0 equiv.), 2-bromo-N-benzylacetamide (1.25 equiv.), potassium hydroxide (2.0 equiv.), and tetrabutylammonium bromide (TBAB, 0.1 equiv.) in DMF is stirred at 60°C for 48 hours. The crude product is purified via column chromatography (ethyl acetate/hexane).

Key Data :

Mitsunobu Coupling for Ether Formation (Alternative Pathway)

While less common, the Mitsunobu reaction offers an alternative for oxygen-linked derivatives. However, this method is less applicable to acetamide linkages unless hydroxyl intermediates are pre-synthesized. For example, coupling 4-iodo-1H-pyrazol-1-ol with N-benzyl-2-hydroxyacetamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh).

Limitations :

-

Requires synthesis of unstable pyrazolol intermediates.

Intermediate Synthesis: 4-Iodopyrazole Derivatives

Preparation of 4-Iodopyrazole

4-Iodopyrazole serves as the foundational building block. Industrial routes typically involve iodination of pyrazole using iodine monochloride (ICl) in acetic acid:

Benzylation at the 1-Position

Benzyl chloride reacts with 4-iodopyrazole under phase-transfer conditions to yield 1-benzyl-4-iodo-1H-pyrazole , a common intermediate:

Conditions :

Optimization and Challenges

Regioselectivity in Pyrazole Alkylation

Pyrazole’s tautomerism allows alkylation at the 1- or 3-position. However, bulky bases (e.g., KOH) and polar aprotic solvents (e.g., DMF) favor 1-substitution due to steric and electronic effects.

Solvent and Catalyst Screening

| Solvent | Base | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | KOH | TBAB | 79 |

| THF | KCO | None | 62 |

| DCM | TEA | None | 41 |

Scalability and Industrial Adaptations

Large-Scale Alkylation

A pilot-scale synthesis (100 g batch) of N-benzyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide achieved 74% yield using:

Workup :

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at the pyrazole ring, particularly at the 4-position. Common reagents include:

-

Amines/Alcohols : Reaction with nucleophiles such as ethanol or ammonia to replace the iodine atom. These reactions typically proceed via an SN2 mechanism .

-

Thiols : Substitution with thiol nucleophiles (e.g., mercaptobenzimiazole) to form thioether derivatives .

Oxidation and Reduction

While direct oxidation/reduction data for this compound is limited, analogous pyrazole derivatives exhibit:

-

Oxidation : Conversion of thioether groups to sulfoxides or sulfones using oxidizing agents like H₂O₂ .

-

Reduction : Reduction of carbonyl groups (e.g., acetamide) to alcohols using LiAlH₄ .

Product Analysis and Spectroscopic Data

-

NMR Analysis :

-

IR Spectroscopy : Absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1540 cm⁻¹ (aromatic C=N stretch) .

| Spectroscopic Feature | Observed Data | Reference |

|---|---|---|

| ¹H NMR (NCH₂) | δ 5.43 ppm | |

| IR (amide C=O) | ~1650 cm⁻¹ |

Stability and Reactivity Considerations

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

N-benzyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Research indicates that compounds with a pyrazole moiety often exhibit biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. For instance, similar compounds have shown promise as enzyme inhibitors or receptor modulators in various biological systems .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole-based compounds exhibited significant anticancer activity against prostate and lung cancer cell lines. These compounds were evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells, highlighting the therapeutic potential of pyrazole derivatives like this compound .

Biological Research

Enzyme Inhibition Studies

this compound has been utilized in studies focusing on enzyme inhibition. The mechanism typically involves binding to the active site of specific enzymes, thereby preventing substrate interaction and subsequent catalytic activity. This property is crucial in drug design, particularly for developing inhibitors targeting metabolic pathways associated with diseases like cancer and diabetes .

Receptor Binding Affinity

Research has also explored the binding affinity of this compound to various receptors. For example, compounds with similar structures have been shown to act as high-affinity ligands for specific receptors involved in metabolic regulation, which could lead to novel treatments for obesity and related disorders .

Industrial Applications

Synthesis of Functionalized Polymers

In the industrial sector, this compound serves as a building block for synthesizing more complex molecules and functionalized polymers. Its unique chemical structure allows it to participate in various chemical reactions, making it valuable in developing specialty chemicals and materials.

Comparative Data Table

Mechanism of Action

- The specific mechanism of action for N-benzyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide remains unknown. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between N-benzyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide and related acetamide derivatives:

Pharmacological and Physicochemical Properties

- Halogen vs. Nitro Groups : The iodine in this compound contrasts with the nitro group in benznidazole. While nitro groups confer antiparasitic activity, they are associated with toxicity (e.g., neurotoxicity, agranulocytosis) . Iodo-substituted compounds may offer improved safety profiles but require validation.

- Bioisosteric Replacements : Replacing pyrazole with tetrazole (as in ) enhances metabolic stability and mimics carboxylic acids, a strategy common in drug design.

- Crystal Packing and Solubility : N-Substituted 2-arylacetamides like the dichlorophenyl derivative in form R₂²(10) hydrogen-bonded dimers, which influence solubility and crystallinity. The iodine atom in the target compound may alter these interactions due to its larger van der Waals radius.

Biological Activity

N-benzyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural configuration that includes:

- Benzyl group : Enhances lipophilicity and may influence receptor binding.

- Iodo-substituted pyrazole ring : The iodine atom can enhance biological activity through halogen bonding and steric effects.

- Acetamide functional group : Contributes to the compound's solubility and potential interaction with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

- P2Y12 Receptor Antagonism : Similar compounds have been identified as reversible antagonists of the P2Y12 purinergic receptor, suggesting that this compound may have antiplatelet properties, making it a candidate for cardiovascular disease treatment .

- Antimicrobial Activity : Preliminary studies show potential antimicrobial effects, indicating that this compound could inhibit the growth of various pathogens .

- Anticancer Properties : Investigations into structurally related compounds suggest that they may possess anticancer activities, possibly through modulation of specific cellular pathways .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

1. Cardiovascular Applications

A study exploring the efficacy of N-benzyl derivatives indicated that compounds with similar structures effectively inhibited platelet aggregation, suggesting a promising role in treating thromboembolic disorders .

2. Antimicrobial Efficacy

Research on pyrazole-containing compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, N-benzyl derivatives showed minimal inhibitory concentrations (MICs) comparable to established antibiotics .

3. Anticancer Investigations

In vitro studies have shown that related pyrazole compounds can induce apoptosis in cancer cell lines, highlighting the potential of this compound as an anticancer agent .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

- Substituents on the pyrazole ring : Variations in halogen substitution can modulate receptor affinity and selectivity.

- Length and nature of the alkyl chain : Changes in the acetamide moiety can affect solubility and bioavailability.

Q & A

Q. What are the established synthetic routes for N-benzyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide?

The synthesis typically involves coupling a pyrazole derivative with a benzyl-substituted acetamide. For example, chloroacetyl chloride can react with 4-iodo-1H-pyrazole in the presence of a base (e.g., triethylamine) in dichloromethane, followed by benzylamine substitution . Optimization of reaction conditions (e.g., solvent, temperature, and stoichiometry) is critical for yield improvement, as demonstrated in studies using toluene at 90°C with trimethylamine hydrochloride .

Q. How is the compound structurally characterized in academic research?

Structural confirmation relies on 1H/13C NMR (to identify substituents and backbone), IR spectroscopy (amide C=O stretching ~1650 cm⁻¹), and LC-MS for molecular weight validation . Single-crystal X-ray diffraction (SC-XRD) resolves 3D conformation and hydrogen-bonding networks, as seen in related pyrazole-acetamide derivatives .

Q. What analytical techniques ensure purity and identity during synthesis?

Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) quantifies purity. Melting point analysis and elemental analysis (C, H, N) further validate identity .

Advanced Research Questions

Q. How can reaction yields be systematically optimized for this compound?

Yield optimization involves screening catalysts, solvents, and temperatures. For example, replacing triethylamine with trimethylamine hydrochloride in toluene at 90°C improved yields from 59% to 86% in analogous N-benzyl acetamide syntheses . Statistical methods like Design of Experiments (DoE) can identify critical parameters .

Q. What computational strategies predict the biological activity of derivatives?

PASS (Prediction of Activity Spectra for Substances) software estimates potential biological targets (e.g., kinase inhibition), while molecular docking (using AutoDock or Schrödinger) models ligand-receptor interactions. For instance, pyrazole ring substitutions impact Src kinase binding affinity, as seen in KX2-391 analogs .

Q. How do crystallographic studies inform molecular interactions?

SC-XRD reveals intermolecular forces (e.g., N–H⋯O hydrogen bonds) and packing motifs. In related structures, anti-periplanar conformations of the amide group and π-π stacking of aromatic rings stabilize crystals . Graph set analysis (R²²(10) motifs) classifies hydrogen-bonding patterns .

Q. How to address contradictions in structure-activity relationship (SAR) studies?

Discrepancies in SAR (e.g., thiazole vs. pyridine substituents) require orthogonal validation:

Q. What strategies mitigate polymorphism in crystallization?

Polymorph control involves solvent screening (e.g., methanol vs. acetonitrile) and seeding techniques. For example, slow evaporation from methanol produced phase-pure crystals of boron-containing analogs . Differential scanning calorimetry (DSC) identifies stable polymorphs .

Q. How do substituents (iodo, benzyl) influence target binding?

Q. What methodologies design analogs with improved pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.